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molecular formula C19H22FN3O B8504479 2-Amino-N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide

2-Amino-N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide

Cat. No. B8504479
M. Wt: 327.4 g/mol
InChI Key: AIRYXCZWNJVQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842808B2

Procedure details

To a refluxing suspension of lithium aluminum hydride (16.1 g, 424 mmol, 3.50 equiv.) in dioxane (800 mL) was added a solution of 2-amino-N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide (39.7 g, 121 mmol) in dioxane (250 mL) at such a rate that gas evolution was limited to a safe flow. Upon completion of the addition, the resulting suspension was heated at reflux for 4 h. The reaction was cooled to 0° C., and quenched by the cautious addition of 20% potassium hydroxide. Upon formation of a white, filterable precipitate, the solid was filtered through a course glass sintered funnel, and the eluent concentrated to give 36.3 g (96%) as a light yellow oil which was used without purification. Mass spec.: 314.29 (MH)+.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
39.7 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[C:29]([F:30])=[CH:28][CH:27]=[CH:26][C:9]=1[C:10]([NH:12][CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:15][CH2:14]1)=O>O1CCOCC1>[NH2:7][C:8]1[C:29]([F:30])=[CH:28][CH:27]=[CH:26][C:9]=1[CH2:10][NH:12][CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:15][CH2:14]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
16.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
39.7 g
Type
reactant
Smiles
NC1=C(C(=O)NC2CCN(CC2)CC2=CC=CC=C2)C=CC=C1F
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
quenched by the cautious addition of 20% potassium hydroxide
FILTRATION
Type
FILTRATION
Details
Upon formation of a white, filterable precipitate, the solid was filtered through a course glass sintered funnel
CONCENTRATION
Type
CONCENTRATION
Details
the eluent concentrated
CUSTOM
Type
CUSTOM
Details
to give 36.3 g (96%) as a light yellow oil which
CUSTOM
Type
CUSTOM
Details
was used without purification

Outcomes

Product
Name
Type
Smiles
NC1=C(CNC2CCN(CC2)CC2=CC=CC=C2)C=CC=C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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